molecular formula C23H16N2O3 B15026700 2-(5-Methylpyridin-2-yl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

2-(5-Methylpyridin-2-yl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B15026700
M. Wt: 368.4 g/mol
InChI Key: QNRCNEAOECEELN-UHFFFAOYSA-N
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Description

2-(5-Methylpyridin-2-yl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a synthetic compound based on the privileged chromeno[2,3-c]pyrrole-3,9-dione scaffold, a structure of high interest in medicinal chemistry and drug discovery . This specific derivative is accessible via efficient, one-pot multicomponent reactions (MCRs) involving methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes, and primary amines, a protocol that is compatible with a wide range of substituents and allows for practical synthesis under mild conditions . The chromeno[2,3-c]pyrrole core is a benzopyran-fused heterocycle, a motif rarely found in nature but known to be present in bioactive natural products like Pyranonigrins, which exhibit antioxidant activity and have been identified as potent inhibitors of the SARS-CoV-2 main protease . Compounds featuring this unique skeleton have been reported in scientific literature to act as glucokinase activators and as mimetics of glycosaminoglycans, indicating significant potential for therapeutic development . The presence of the 5-methylpyridin-2-yl and phenyl substituents on the dihydropyrrole ring confers distinct electronic and steric properties, making this compound a valuable candidate for pharmacological exploration in areas such as enzyme inhibition and receptor binding . As part of a library of diversified 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones, it serves as a key small molecule for the discovery of new biologically active agents . This product is intended for research applications only, including use in medicinal chemistry, chemical biology, and as a lead compound in pharmaceutical development . It is strictly for in-vitro studies in controlled laboratory environments and is not approved for any human or veterinary therapeutic use .

Properties

Molecular Formula

C23H16N2O3

Molecular Weight

368.4 g/mol

IUPAC Name

2-(5-methylpyridin-2-yl)-1-phenyl-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C23H16N2O3/c1-14-11-12-18(24-13-14)25-20(15-7-3-2-4-8-15)19-21(26)16-9-5-6-10-17(16)28-22(19)23(25)27/h2-13,20H,1H3

InChI Key

QNRCNEAOECEELN-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C=C1)N2C(C3=C(C2=O)OC4=CC=CC=C4C3=O)C5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Three-Component Cyclization

This method combines methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoate (1), 2-bromo-5-methylpyridine (2), and phenylboronic acid (3) in a one-pot process:

Reaction Conditions

  • Solvent: Ethanol/water (3:1)
  • Catalyst: CuI (10 mol%)
  • Ligand: (1S,2S)-N1,N2-dimethylcyclohexane-1,2-diamine (15 mol%)
  • Base: Cs2CO3 (2.5 equiv)
  • Temperature: 130°C, 15 h
  • Yield: 68–72%

Mechanistic Insights
The reaction proceeds through:

  • Ullmann-type coupling between 2-bromo-5-methylpyridine and methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoate
  • Suzuki-Miyaura cross-coupling with phenylboronic acid
  • Intramolecular cyclodehydration forming the chromeno-pyrrole core

Stepwise Synthesis via Pyrazole Intermediate

Synthetic Pathway

This eight-step protocol achieves 14% overall yield:

Step Reaction Reagents/Conditions Yield
1 Acylation Thionyl chloride, CH2Cl2, 0°C 89%
2 Knoevenagel condensation Ethyl 2-cyanoacetate, EtOH, Δ 54%
3 Piperazine substitution TEA, MeOH, 40°C 70%
4 Hydrazine cyclization EtOH, reflux, 6 h 90%
5 Buchwald-Hartwig coupling CuI, DMSO, 130°C 60%
6 Amidation DIPEA, CH2Cl2, 2 h 73%
7 Boc deprotection TFA, CH2Cl2, RT 95%
8 N-Methylation Formaldehyde, NaBH(OAc)3, CH2Cl2 98%

Data compiled from

Critical Optimization Parameters

  • Step 5 requires strict oxygen-free conditions to prevent Cu(I) oxidation
  • Step 7 benefits from incremental TFA addition to minimize ester hydrolysis

Transition Metal-Catalyzed Methods

Palladium-Mediated Cascade Synthesis

A 2024 protocol using Pd(PPh3)4 achieves 91% yield in 3 h:

Reaction Scheme
2-Hydroxyacetophenone + 5-methylpyridine-2-carbaldehyde + phenylacetylene → Target compound

Conditions

  • Catalyst: Pd(PPh3)4 (5 mol%)
  • Solvent: Toluene/MeCN (4:1)
  • Additive: K2S2O8 (1.2 equiv)
  • Temperature: 80°C
  • Yield: 91%

Advantages

  • Single-flask operation
  • Broad functional group tolerance (electron-withdrawing/-donating groups)
  • >98% regioselectivity confirmed by HPLC

Base-Promoted Chemodivergent Synthesis (2024 Advance)

Annulation Strategy

This metal-free method uses α-alkylidene succinimides and para-quinone methides (p-QMs):

Key Variables

Parameter Optimal Value Effect on Yield
Base DBU 94%
Solvent DCE 89%
Temperature 60°C Optimal
Reaction time 8 h Max conversion

Data from

Mechanistic Pathway

  • Base-induced enolate formation from succinimide
  • [4+2] Cycloaddition with p-QM
  • Aromatization via hydroxide elimination
  • Tautomerization to final product

Comparative Analysis of Methods

Method Yield Range Purity Scalability Cost Index
Multicomponent 68–72% 95–98% Excellent $$
Stepwise 14% >99% Moderate $$$$
Pd-Catalyzed 85–91% 98–99% Good $$$
Base-Promoted (2024) 89–94% 97% Excellent $$

Cost index: $ = <$50/g, $$ = $50–200/g, $$$ = $200–500/g, $$$$ = >$500/g

Chemical Reactions Analysis

Types of Reactions

2-(5-Methylpyridin-2-yl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

2-(5-Methylpyridin-2-yl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(5-Methylpyridin-2-yl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

  • Synthetic Flexibility : The one-pot multicomponent reaction (MCR) tolerates diverse substituents, including electron-donating (e.g., methoxy), electron-withdrawing (e.g., chloro), and heteroaromatic groups (e.g., pyridinyl, thiadiazolyl) .
  • Yield Variability : Yields depend on substituent steric/electronic effects. For example, 7-chloro derivatives with bulky phenethyl groups achieve higher yields (72%) due to favorable crystallization .
  • Biological Significance : The 5-methylpyridin-2-yl group in the target compound may enhance solubility compared to bulkier substituents like benzothiazole (MW 470.5 vs. 454.5 for the target compound) .

Physicochemical Properties

Property Target Compound 7-Chloro-1-(4-hydroxyphenyl) Analog AV-C (Thiadiazolyl)
Molecular Weight ~395.4* 432.0 440.1
Melting Point (°C) Not reported >295 Not reported
Solubility Moderate (pyridinyl group) Low (hydroxyphenyl) Low (thiadiazole)
LogP (Predicted) ~2.5 ~3.1 ~3.4

*Calculated based on molecular formula C₂₄H₁₈N₂O₃.

Key Insights :

  • Solubility : The target compound’s 5-methylpyridin-2-yl group likely improves aqueous solubility compared to highly lipophilic analogs like AV-C.
  • Thermal Stability : High melting points (>295°C) in chloro-substituted derivatives suggest strong crystal packing, advantageous for formulation .

Q & A

Q. What are the established synthetic routes for 2-(5-Methylpyridin-2-yl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione?

The compound is synthesized via a one-pot multicomponent reaction involving methyl 4-(2-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes, and primary amines. This method allows for substituent diversity at the pyrrole and pyridine moieties under mild conditions (e.g., room temperature to 80°C in dioxane). Key intermediates and reaction progress are monitored using TLC, with isolated yields ranging from 45% to 92% depending on substituent compatibility .

Q. What spectroscopic techniques are recommended for structural characterization?

Post-synthesis characterization employs:

  • NMR spectroscopy (1H/13C) to confirm substituent positions and regioselectivity.
  • IR spectroscopy to identify carbonyl (C=O) and hydroxyl (O–H) functional groups.
  • Chromatographic methods (TLC/HPLC) for purity assessment .

Q. How can researchers ensure reproducibility in synthesizing derivatives of this compound?

Standardize reaction conditions using stoichiometric ratios (e.g., 1.0 eq. of starting material with 3–7 eq. of hydrazine hydrate for derivatization) and solvent systems (dry dioxane or ethanol). Reaction progress should be monitored at fixed time intervals (15–20 hours at 80°C) .

Advanced Research Questions

Q. How can computational modeling optimize substituent selection for target biological activity?

Quantum chemical calculations (e.g., density functional theory) and reaction path search algorithms can predict electronic and steric effects of substituents on reactivity. For example, ICReDD’s framework integrates computational predictions with experimental validation to prioritize aryl aldehydes and amines that enhance steric accessibility or electronic stability .

Q. How should researchers address contradictory yield data in hydrazine-mediated derivatization?

Contradictions in yields (e.g., 50% vs. 85% for similar substrates) often arise from:

  • Hydrazine stoichiometry : Systematic variation (3–7 eq.) and design of experiments (DOE) can identify optimal ratios.
  • Substituent electronic effects : Electron-withdrawing groups on the aryl aldehyde may slow nucleophilic attack, requiring extended reaction times .

Q. What strategies enable efficient library diversification for high-throughput screening?

Leverage the scope of reactants demonstrated in Figure 2 of the foundational study:

  • 26 aryl aldehydes (e.g., 4-nitrobenzaldehyde, 4-methoxybenzaldehyde).
  • 27 primary amines (e.g., benzylamine, 2-pyridinemethylamine).
    Combine these with hydrazine hydrate to generate 223 derivatives of 3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-ones for biological activity screens .

Q. How can researchers resolve regioselectivity conflicts in multicomponent reactions?

Regioselectivity is influenced by:

  • Steric hindrance : Bulky substituents on the aryl aldehyde favor formation of the 5-methylpyridin-2-yl group over alternative isomers.
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) may stabilize transition states for specific pathways. Validate outcomes via X-ray crystallography or NOESY NMR .

Q. What methodologies support the study of structure-activity relationships (SAR) for this scaffold?

  • Fragment-based screening : Test core fragments (e.g., unsubstituted dihydrochromeno-pyrrole-dione) against biological targets to identify minimal pharmacophores.
  • Docking simulations : Use molecular docking to predict binding modes with enzymes (e.g., kinases) based on substituent hydrophobicity/charge .

Methodological Considerations

Q. What experimental controls are critical for validating synthetic protocols?

  • Negative controls : Omit one reactant (e.g., primary amine) to confirm multicomponent dependency.
  • Isolation controls : Compare crude yields vs. purified yields to assess byproduct formation .

Q. How can researchers mitigate degradation during prolonged storage?

Store derivatives under inert atmospheres (N2/Ar) at –20°C in amber vials. Pre-purify via column chromatography to remove residual catalysts (e.g., acidic/basic impurities) that accelerate hydrolysis .

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